molecular formula C8H4NNaO2 B3327304 Sodium phthalimide CAS No. 33081-78-6

Sodium phthalimide

Cat. No. B3327304
CAS RN: 33081-78-6
M. Wt: 169.11 g/mol
InChI Key: WUPVYJJCKYSGCR-UHFFFAOYSA-M
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Description

Sodium Phthalimide is a derivative of phthalimide . It is a white solid that is slightly soluble in water but more so upon the addition of a base .


Synthesis Analysis

Phthalimides are frequently found in natural products, pharmaceuticals, and organic materials. The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .


Molecular Structure Analysis

The molecular formula of Sodium Phthalimide is C8H4NNaO2 . Its molecular weight is 169.11 g/mol . The InChI string and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Phthalimide is acidic, and its conjugate base is resonance-stabilized . It forms salts upon treatment with bases such as sodium hydroxide . The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .


Physical And Chemical Properties Analysis

Sodium Phthalimide has a molecular weight of 169.11 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 0 . The Topological Polar Surface Area is 35.1 Ų .

Scientific Research Applications

Synthesis of Phthalimides

Phthalimides, including Sodium phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .

Construction of the Phthalimide Core

Different strategies have been exploited in the past decade (2010–2021) towards the construction of the phthalimide core beyond conventional routes . These strategies include:

Organic π-Conjugated Small Molecules

Sodium phthalimide can be used in the synthesis of organic π-conjugated small molecules . These molecules have bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length, and branching character .

Material Properties Tailoring

The use of Sodium phthalimide in organic donor–acceptor (D–A) π-conjugated materials allows for tailoring material properties such as electronic energy levels, optical absorption profiles, solubility parameters, and self-assembly tendencies .

Side Chain Engineering

With the on-going development of solution-processable D–A π-conjugated materials, side chain engineering has emerged as an important avenue to explore for fine-tuning the properties of an established functional material .

Influence on Self-Assembly Tendencies

The influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .

Safety and Hazards

When handling Sodium Phthalimide, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Future Directions

Phthalimide, a pharmacophore exhibiting diverse biological activities, holds a prominent position in medicinal chemistry . In recent decades, numerous derivatives of phthalimide have been synthesized and extensively studied for their therapeutic potential across a wide range of health conditions . This suggests that there is potential for further exploration and design of new compounds using phthalimide as a scaffold .

properties

IUPAC Name

sodium;isoindol-2-ide-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPVYJJCKYSGCR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phthalimide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of sodium phthalimide in organic synthesis, as highlighted in the research?

A1: The research emphasizes the use of sodium phthalimide as a reagent for introducing nitrogen into organic molecules. Specifically, it acts as a synthetic equivalent for ammonia in Gabriel synthesis, facilitating the preparation of primary amines. [, ] This is exemplified by its reaction with 4-chloromethyl styrene copolymers, leading to the incorporation of amino groups into the polymer structure. [] Additionally, sodium phthalimide demonstrates reactivity with various electrophiles like alkyl halides and aziridinium intermediates, further highlighting its versatility in amine synthesis. [, ]

Q2: Can you elaborate on the catalytic properties of sodium phthalimide, particularly in the context of dihydropyrano[2,3-g] chromene synthesis?

A2: While sodium phthalimide is commonly known as a reagent in Gabriel synthesis, one of the papers explores its catalytic potential. [] It acts as a catalyst in conjunction with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) ionic liquid in the one-pot synthesis of dihydropyrano[2,3-g] chromenes. This method utilizes readily available starting materials like aldehydes, malononitrile, and 2,5-dihydroxy-1,4-benzoquinone. The described benefits include mild reaction conditions, ease of product isolation, high yields, and the potential for large-scale synthesis. []

Q3: How does the structure of phthalimide derivatives relate to their reactivity with vinylic halides?

A3: Research indicates that copper-catalyzed Gabriel reactions, typically employed for aryl halides, can be extended to vinylic halides using sodium phthalimide. [] The study also explores the reactivity of sodium salts derived from other imide analogs like succinimide, maleimide, and dibenzamide. While these analogs successfully form N-phenyl derivatives upon reaction with vinylic halides, they exhibit lower reactivity compared to sodium phthalimide. This observation suggests that the specific structure of the phthalimide ring contributes to the enhanced reactivity observed with sodium phthalimide. [] Further research could elucidate the precise structural features responsible for this difference in reactivity.

Q4: Are there any insights into the analytical techniques used to characterize sodium phthalimide and its reaction products?

A4: The research papers highlight a range of analytical methods used to characterize sodium phthalimide derivatives and the products formed in its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, is extensively employed for structural elucidation. [, ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy provides information about functional groups present in the synthesized compounds. [, ] Mass spectrometry and elemental analysis are also mentioned as techniques for confirming molecular weight and elemental composition. [] For polymeric materials, Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution, while Dynamic Mechanical Thermal Analysis (DMTA) provides insights into the glass transition temperature, which is indicative of the material's physical properties. []

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